7-Angeloylplatynecine

Analytical Chemistry Phytochemistry Natural Product Profiling

7-Angeloylplatynecine (CAS 94054-32-7) is a naturally occurring pyrrolizidine alkaloid (PA) with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol. It is characterized by a saturated platynecine necine base esterified at the 7-position with an angeloyl group (Z-2-methyl-2-butenoic acid).

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 94054-32-7
Cat. No. B15193881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Angeloylplatynecine
CAS94054-32-7
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CCN2C1C(CC2)CO
InChIInChI=1S/C13H21NO3/c1-3-9(2)13(16)17-11-5-7-14-6-4-10(8-15)12(11)14/h3,10-12,15H,4-8H2,1-2H3/b9-3-/t10-,11-,12-/m1/s1
InChIKeyJVBOUYIVPAHNGB-YHTXKQJMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Angeloylplatynecine (CAS 94054-32-7): A Platynecine-Derived Pyrrolizidine Alkaloid with a Defined Angeloyl Ester Moiety


7-Angeloylplatynecine (CAS 94054-32-7) is a naturally occurring pyrrolizidine alkaloid (PA) with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol [1]. It is characterized by a saturated platynecine necine base esterified at the 7-position with an angeloyl group (Z-2-methyl-2-butenoic acid) [2]. Unlike macrocyclic diesters or unsaturated retronecine-type PAs, 7-angeloylplatynecine is a monoester with a fully saturated necine core, which has been documented in various plant species, predominantly within the Senecio genus (Asteraceae) [3].

Why 7-Angeloylplatynecine is Not Interchangeable with Other Pyrrolizidine Alkaloids


Generic substitution within the pyrrolizidine alkaloid class is scientifically invalid due to profound structural differences that dictate distinct toxicological and physicochemical profiles. 7-Angeloylplatynecine possesses a saturated platynecine necine base, which fundamentally alters its metabolic activation pathway compared to the more common unsaturated retronecine-type alkaloids (e.g., retrorsine, senecionine) [1]. The saturated necine core prevents the P450-mediated dehydrogenation that forms reactive, hepatotoxic pyrrolic esters, a key mechanism of toxicity for many 1,2-unsaturated PAs [2]. Furthermore, the specific esterification with angelic acid at the 7-position, as opposed to the 9-position or with a tigloyl group, confers a unique stereoelectronic environment and chromatographic behavior, as detailed in the quantitative evidence below.

Quantitative Differentiation of 7-Angeloylplatynecine: Evidence-Based Selection Criteria


Chromatographic Differentiation: GC Retention Index vs. Tiglyl and Retronecine Isomers

7-Angeloylplatynecine can be unambiguously distinguished from its closest structural analogs—7-angelylretronecine and 7-tiglylplatynecine—by its gas chromatographic retention index (RI) on a non-polar column, enabling precise identification in complex plant extracts [1].

Analytical Chemistry Phytochemistry Natural Product Profiling

Stereochemical Configuration: Absolute Stereochemistry of the Platynecine Core

The absolute stereochemistry of 7-angeloylplatynecine, defined as (1R,7S,7aR), is critical for its interaction with biological targets and differs fundamentally from the stereochemistry of heliotridine- or retronecine-based esters, impacting its biological activity profile .

Structural Biology Medicinal Chemistry Natural Product Synthesis

Cytotoxicity Profile: Lack of Non-Specific Cytotoxicity vs. Macrocyclic PAs

In contrast to many macrocyclic pyrrolizidine alkaloids (e.g., retrorsine) that exhibit potent cytotoxicity, 7-angeloylplatynecine demonstrates a lack of non-specific cytotoxicity in several human cell lines, a property consistent with its saturated platynecine core [1].

Toxicology Cell Biology Drug Safety Screening

Predicted Hepatotoxicity: In Silico Assessment vs. Unsaturated PAs

In silico ADMET predictions indicate a moderate probability of hepatotoxicity for 7-angeloylplatynecine, which is significantly lower than the high predicted risk for many 1,2-unsaturated pyrrolizidine alkaloids, aligning with the established understanding of platynecine-type PA safety [1].

Computational Toxicology ADMET Prediction Risk Assessment

Strategic Procurement Scenarios for 7-Angeloylplatynecine Based on Evidence


Analytical Reference Standard for GC-MS Phytochemical Profiling

Due to its well-defined and published GC retention index (RI 1818 on DB-1), 7-angeloylplatynecine is an essential reference standard for the unambiguous identification and quantification of platynecine-type PAs in plant extracts, particularly from Senecio, Pittocaulon, and Heliotropium species [1]. Procurement is justified when developing or validating analytical methods (e.g., GC-MS, LC-MS) aimed at distinguishing platynecine esters from co-occurring retronecine or heliotridine esters [2].

Toxicological Comparator in Pyrrolizidine Alkaloid Safety Studies

As a representative of the saturated, platynecine-type subclass, 7-angeloylplatynecine serves as a critical negative control or comparator in studies designed to elucidate the mechanisms of PA-induced hepatotoxicity [1]. Its lack of significant cytotoxicity and lower predicted hepatotoxicity, contrasted with the well-documented toxicity of 1,2-unsaturated PAs like retrorsine, allows researchers to dissect the specific contribution of the necine base saturation to overall safety [2]. This scenario is highly relevant for academic and industrial labs conducting mechanistic toxicology or drug safety assessment.

Source Material for Semi-Synthesis and Structure-Activity Relationship (SAR) Studies

The unique (1R,7S,7aR) stereochemistry of the saturated platynecine core, combined with the hydrolyzable angeloyl ester at the 7-position, makes 7-angeloylplatynecine a valuable scaffold for semi-synthetic derivatization [1]. Medicinal chemistry programs investigating the biological activity of pyrrolizidine alkaloids can utilize this compound to systematically explore modifications, with the goal of retaining the favorable safety profile while enhancing target engagement [2]. Procurement is recommended for labs focused on natural product-based drug discovery.

Reference Material for Natural Product Authenticity and Quality Control

In the context of quality control for botanical raw materials or traditional herbal preparations containing Senecio or Heliotropium species, 7-angeloylplatynecine serves as a specific marker compound [1]. Its presence and quantity, determined by chromatographic methods, can be used to authenticate plant material and distinguish between closely related species or chemotypes [2]. This is a critical application for botanical reference material suppliers, analytical service labs, and regulatory bodies involved in herbal product standardization.

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